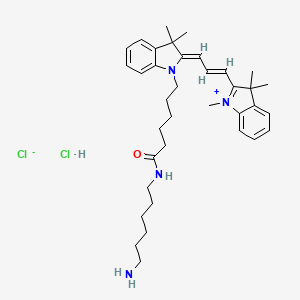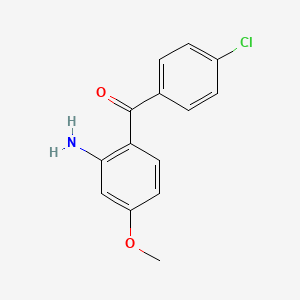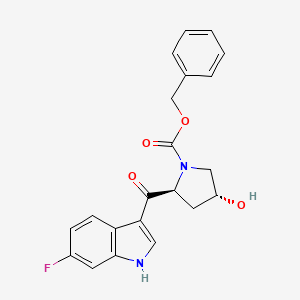![molecular formula C27H28Cl2N2O B12946587 (3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12946587.png)
(3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.
Introduction of the aminomethyl group: This step involves the Mannich reaction, where formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom react to form the aminomethyl group.
Addition of the bis(2-chlorophenyl)methyl group: This step is typically carried out through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium (Pd) catalyst
Substitution: Sodium hydroxide (NaOH), Hydrochloric acid (HCl)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alkanes, Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.
Industrial Chemistry: It is used as an intermediate in the synthesis of more complex molecules and materials.
Biology: Its effects on cellular processes and pathways are of interest for understanding its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of (3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and ion channels. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
Adapalene Related Compound E: A compound used in pharmaceutical research with a similar structural complexity.
Uniqueness
(3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-ol stands out due to its unique bicyclic structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C27H28Cl2N2O |
|---|---|
Poids moléculaire |
467.4 g/mol |
Nom IUPAC |
(1R,5S)-3-[2-(aminomethyl)phenyl]-8-[bis(2-chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C27H28Cl2N2O/c28-24-11-5-2-8-21(24)26(22-9-3-6-12-25(22)29)31-19-13-14-20(31)16-27(32,15-19)23-10-4-1-7-18(23)17-30/h1-12,19-20,26,32H,13-17,30H2/t19-,20+,27? |
Clé InChI |
OWRPMRXVCLYQME-NNJHRLFQSA-N |
SMILES isomérique |
C1C[C@H]2CC(C[C@@H]1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)(C5=CC=CC=C5CN)O |
SMILES canonique |
C1CC2CC(CC1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)(C5=CC=CC=C5CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


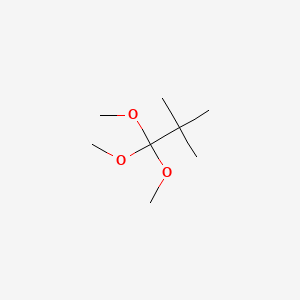
![Tert-butyl 4-[2-(6-amino-8-bromo-purin-9-yl)ethyl]piperidine-1-carboxylate](/img/structure/B12946522.png)
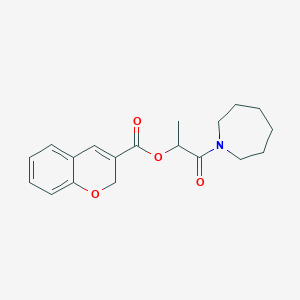
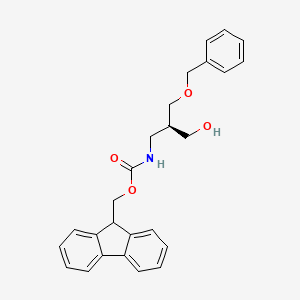
![5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12946540.png)
![1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B12946543.png)
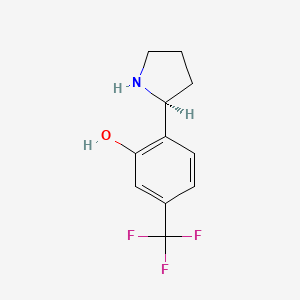
![(3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B12946557.png)
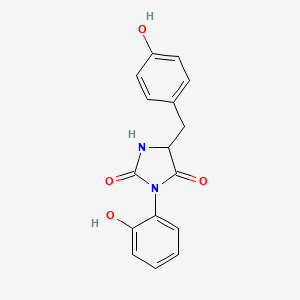
![7-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12946563.png)
![3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B12946567.png)
